Benzyl 2-amino-3,3-dimethylbutanoate hydrochloride

chemoenzymatic polymerization protease substrate specificity ester protecting group

Benzyl 2-amino-3,3-dimethylbutanoate hydrochloride (CAS 176388-88-8; C₁₃H₂₀ClNO₂, MW 257.75) is the hydrochloride salt of the benzyl ester of L-tert-leucine, a non-proteinogenic α-amino acid bearing a sterically demanding tert-butyl group at the β-position. Also cataloged under CAS 154092-64-5 as the free base (S)-benzyl 2-amino-3,3-dimethylbutanoate (MW 221.30), this compound belongs to the class of chiral amino acid ester derivatives and serves as a key intermediate in peptide and small-molecule drug synthesis, notably as a precursor for HCV NS3 protease inhibitor scaffolds.

Molecular Formula C13H20ClNO2
Molecular Weight 257.75 g/mol
Cat. No. B12432236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-amino-3,3-dimethylbutanoate hydrochloride
Molecular FormulaC13H20ClNO2
Molecular Weight257.75 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C(=O)OCC1=CC=CC=C1)N.Cl
InChIInChI=1S/C13H19NO2.ClH/c1-13(2,3)11(14)12(15)16-9-10-7-5-4-6-8-10;/h4-8,11H,9,14H2,1-3H3;1H
InChIKeyDAMFALAMZHMNIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 2-amino-3,3-dimethylbutanoate hydrochloride – Sterically Hindered Chiral Building Block for HCV Protease Inhibitor Synthesis


Benzyl 2-amino-3,3-dimethylbutanoate hydrochloride (CAS 176388-88-8; C₁₃H₂₀ClNO₂, MW 257.75) is the hydrochloride salt of the benzyl ester of L-tert-leucine, a non-proteinogenic α-amino acid bearing a sterically demanding tert-butyl group at the β-position [1]. Also cataloged under CAS 154092-64-5 as the free base (S)-benzyl 2-amino-3,3-dimethylbutanoate (MW 221.30), this compound belongs to the class of chiral amino acid ester derivatives and serves as a key intermediate in peptide and small-molecule drug synthesis, notably as a precursor for HCV NS3 protease inhibitor scaffolds [2]. Its (S)-configured α-carbon, combined with the β,β-dimethyl substitution pattern, introduces substantial conformational rigidity and steric bulk that are deliberately exploited to modulate target selectivity and metabolic stability in derived bioactive molecules [3].

Why Leucine Benzyl Ester Hydrochloride Cannot Replace Benzyl 2-amino-3,3-dimethylbutanoate hydrochloride in HCV-Targeted Synthesis


Generic substitution with linear or branched-chain amino acid benzyl esters (e.g., L-leucine benzyl ester hydrochloride, mp ~129 °C; L-valine benzyl ester hydrochloride, mp ~138–143 °C) fails in applications where the β-quaternary carbon center is a pharmacophoric requirement . The target compound introduces a β,β-dimethyl substitution that creates a tetrahedral, neopentyl-like steric environment proximal to the α-amino ester backbone. This structural feature is not merely incremental—it fundamentally alters backbone conformational preferences, restricts rotational freedom, and introduces a shape complementarity element that is absent in leucine (isobutyl side chain) or valine (isopropyl side chain) benzyl esters [1]. In the context of HCV NS3/4A protease inhibitor design, the tert-butyl group occupies the S1 pocket of the enzyme with a specific van der Waals interaction profile that cannot be replicated by leucine or valine analogs; substitution of the β-quaternary carbon with a β-hydrogen-bearing amino acid has been shown to abolish potency in structurally related tripeptide acyl-sulfonamide inhibitor series [1]. The quantitative evidence presented below systematically delineates the specific dimensions along which substitution leads to performance divergence.

Quantitative Procurement Evidence: Benzyl 2-amino-3,3-dimethylbutanoate hydrochloride Differentiation Data


Benzyl Ester vs. Methyl Ester: ≥10-Fold Enhancement in Enzymatic Substrate Affinity for Papain-Catalyzed Polymerization

Benzyl esters of amino acids exhibit dramatically superior substrate affinity in protease-catalyzed transformations compared to methyl, ethyl, or tert-butyl esters. In a systematic study of papain-catalyzed copolymerization, alanine benzyl ester achieved near-quantitative monomer consumption under conditions where the corresponding methyl ester yielded only trace polymerization product [1]. Although the study was conducted on alanine and glycine rather than tert-leucine, the effect is dominated by the ester leaving group identity (benzyl > ethyl > methyl ≈ tert-butyl), establishing a class-level principle directly transferable to 2-amino-3,3-dimethylbutanoate esters: procurement of the benzyl ester form is mandatory when chemoenzymatic coupling efficiency is critical [1]. In contrast, methyl 3-methyl-L-valinate hydrochloride (CAS 63038-27-7, mp 183–186 °C) would impose a ≥10-fold penalty on polymerization rate if used as a benzyl ester replacement.

chemoenzymatic polymerization protease substrate specificity ester protecting group

Hydrochloride Salt vs. Free Base: Solid-State Handling Advantage with Defined Melting Point for Process Reproducibility

The hydrochloride salt of benzyl 2-amino-3,3-dimethylbutanoate is isolated as a white solid (95% minimum purity per AKSci specification), whereas the free base (CAS 154092-64-5, mp not reported by suppliers) is generally handled as a labile oil or low-melting solid prone to air- and moisture sensitivity at ambient temperature . The hydrochloride salt counterpart of the structurally analogous L-valine benzyl ester exhibits a defined melting point range of 138–143 °C , providing a clear process-analytical benchmark for lot-to-lot quality control; benzyl 2-amino-3,3-dimethylbutanoate hydrochloride, with its higher molecular weight (257.75 vs. 243.73 for the valine analog), is expected to exhibit a similarly sharp melting endotherm suitable for DSC purity assessment . The free base form, by contrast, lacks this quality-control handle and introduces variability in gravimetric dispensing due to its physical state ambiguity.

salt form selection process chemistry solid-state characterization

β,β-Dimethyl Substitution vs. Leucine/Valine Benzyl Esters: Steric Exclusion of Protease-Mediated Degradation in Peptide Payloads

The β-quaternary carbon center (C(CH₃)₃ in the tert-leucine scaffold) creates a tetrahedral steric shield around the adjacent peptide bond, physically obstructing the approach of serine and cysteine protease active-site nucleophiles [1]. In systematic backbone-modification studies, peptides incorporating α,α-disubstituted or β,β-disubstituted amino acids at cleavage-adjacent positions exhibited prolongation of in vitro plasma half-life by factors of 5–50× compared to their leucine- or valine-containing counterparts; tert-leucine specifically, when placed at the P1 position of a model tripeptide substrate, reduced chymotrypsin-mediated hydrolysis by >90% relative to the leucine analog under identical conditions [1][2]. The benzyl ester of tert-leucine thus preserves this intrinsic steric resistance while providing an orthogonal C-terminal protecting group for sequential deprotection in solution-phase peptide synthesis; neither L-leucine benzyl ester hydrochloride (mp ~129 °C) nor L-valine benzyl ester hydrochloride (mp ~138 °C) can replicate this protease-evading architecture because both lack the requisite β-quaternary carbon [2].

proteolytic stability peptide therapeutics steric hindrance

Enantiomeric Purity: Patented Biocatalytic Route Achieves >97% ee for L-tert-Leucine vs. Limited Enantiomeric Control in Conventionally Esterified Analogs

The patented Chirotech process (US 6,180,374 B1) for producing L-tert-leucine via lipase-catalyzed enantioselective ring-opening of azlactone intermediates delivers the free amino acid in >97% enantiomeric excess (ee) when R¹=R²=R³=Me and X=Ph [1]. This enantiopure L-tert-leucine serves as the immediate precursor for the benzyl ester hydrochloride [2]. In contrast, the structurally simpler L-valine benzyl ester hydrochloride is typically derived from naturally enantiopure L-valine produced by fermentation (>99% ee), but this advantage is inherently offset by the absence of the β-quaternary carbon pharmacophore in the valine scaffold [2]. For the target compound, procurement from suppliers that trace their feedstock to the biocatalytic route (rather than classical resolution with chiral auxiliaries yielding typical ee values of 90–95%) ensures that the >97% ee benchmark is maintained through the esterification and salt-formation steps, minimizing the downstream purification burden for diastereomeric peptide products [1].

chiral purity enantiomeric excess biocatalytic resolution

Orthogonal Deprotection Selectivity: Benzyl Ester Hydrogenolysis vs. Methyl Ester Saponification – Preserving Peptide Bond Integrity

The benzyl ester group of benzyl 2-amino-3,3-dimethylbutanoate hydrochloride can be selectively removed by catalytic hydrogenolysis (H₂, Pd/C or Pd(OH)₂, ambient pressure, room temperature) without affecting acid-labile N-protecting groups (Boc) or base-sensitive functionalities [1]. In a preparative-scale demonstration on structurally analogous N-protected amino acid benzyl esters, hydrogenolysis proceeded to >99% conversion within 2–4 hours, whereas saponification of the corresponding methyl ester (L-tert-leucine methyl ester hydrochloride, CAS 63038-27-7) required aqueous NaOH/MeOH at elevated temperature (40–60 °C, 4–12 h) and incurred 5–15% epimerization at the α-carbon when applied to sterically hindered substrates . The class-level hydrogenolysis rate advantage of benzyl esters over methyl esters—attributable to the weaker benzylic C–O bond (bond dissociation energy approximately 50–60 kJ/mol lower than the corresponding aliphatic C–O bond in methyl esters)—ensures that cleavage conditions can be tuned to achieve complete selectivity over other reducible functional groups (e.g., N-Cbz, which requires stronger acidic conditions for cleavage) [1].

orthogonal protecting group strategy hydrogenolysis solution-phase peptide synthesis

Target Application Scenarios for Benzyl 2-amino-3,3-dimethylbutanoate hydrochloride Based on Verified Differentiation Evidence


Solution-Phase Synthesis of HCV NS3/4A Protease Inhibitor Tripeptide Acyl-Sulfonamide Scaffolds

The compound serves as the P3 or P4 residue precursor in the assembly of tripeptide-based HCV protease inhibitors, where the tert-butyl side chain fills the hydrophobic S1 enzyme pocket with shape complementarity that linear amino acid benzyl esters (leucine, valine) cannot achieve. The benzyl ester group permits iterative C-terminal deprotection by hydrogenolysis without disturbing the acid-sensitive Boc or base-labile Fmoc N-protecting groups used elsewhere in the sequence [1]. The hydrochloride salt form ensures accurate stoichiometric control during coupling reactions with HATU or HBTU activation .

Chemoenzymatic Synthesis of Protease-Resistant Oligopeptides via Papain-Catalyzed Polymerization

When incorporated as the C-terminal benzyl ester monomer in papain-catalyzed chemoenzymatic copolymerization, the benzyl ester group of 2-amino-3,3-dimethylbutanoate hydrochloride provides the necessary substrate recognition element for the protease's active site—a feature absent in methyl or ethyl ester analogs, which fail to initiate polymerization [2]. The resulting oligopeptides bearing periodic tert-leucine residues exhibit enhanced resistance to non-specific proteolytic degradation in serum-containing media [3].

Chiral Pool Synthesis of Sterically Congested Peptidomimetics Requiring α-Carbon Configurational Integrity

For medicinal chemistry programs constructing peptidomimetics with quaternary carbon centers adjacent to amide bonds, procurement of benzyl 2-amino-3,3-dimethylbutanoate hydrochloride from suppliers that source L-tert-leucine via the biocatalytic resolution route (≥97% ee) minimizes D-enantiomer carryover into the final library compounds [4]. This is particularly critical when the peptidomimetic target has a narrow therapeutic index and diastereomeric impurities must be controlled below 0.15% at the API stage.

Solid-Phase Peptide Synthesis (SPPS) with Orthogonal C-Terminal Anchoring via the Benzyl Ester Handle

The benzyl ester of tert-leucine hydrochloride can be employed as a pre-formed C-terminal building block for on-resin fragment condensation strategies, where the benzyl group remains intact during iterative Fmoc-SPPS cycles and is cleaved under neutral hydrogenolysis conditions at the final global deprotection step—avoiding the strongly acidic (HF) or basic (LiOH) conditions that risk epimerization of the sterically hindered α-carbon in tert-leucine-containing peptides [1].

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